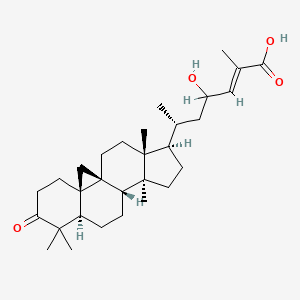

23-Hydroxymangiferonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

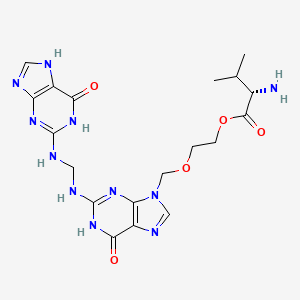

Cycloartane triterpenoids, such as (23R, 24E)-23-acetoxymangiferonic acid, have been investigated for their potential in inhibiting melanin production and cell proliferation in melanoma cells, suggesting a pathway for therapeutic applications beyond their natural occurrence in plants like Garcinia species (Kaneda et al., 2018).

Synthesis Analysis

Synthesis efforts have focused on creating derivatives of related compounds, demonstrating methodologies for introducing hydroxyl groups at specific positions on the molecule, as seen in the synthesis of (23R and 23S)-3α, 7α, 23-trihydroxy-5β-cholan-24-oic acids (Kutner & Jaworska, 1982).

Molecular Structure Analysis

The molecular structure of cycloartane triterpenoids and related compounds has been elucidated through spectroscopic methods, establishing the configuration of hydroxylated centers and their impact on biological activity (Anjaneyulu et al., 1994).

Chemical Reactions and Properties

Research has demonstrated the ability to modify the chemical structure of related compounds through oxidation and esterification, leading to novel derivatives with enhanced biological activities or altered physicochemical properties (Roda et al., 1990).

Physical Properties Analysis

The synthesis and study of hydroxylated bile acids have provided insights into how modifications at specific positions, such as the introduction of a hydroxyl group, can influence the critical micellar concentration, hydrophilicity, and the pKa value, thereby affecting their behavior in biological systems (Roda et al., 1990).

Chemical Properties Analysis

Derivatives of 23-hydroxybetulinic acid have been synthesized and evaluated for their anticancer activities, showcasing the influence of structural modifications on their ability to induce apoptosis in cancer cells through mitochondrial pathways (Yao et al., 2018).

Aplicaciones Científicas De Investigación

Anti-melanin Deposition Activity

23-Hydroxymangiferonic acid derivatives have demonstrated potential in anti-melanin deposition. A study on a derivative, 23-acetoxy-mangiferonic acid, isolated from the extract of Malaysian Garcinia sp., showed anti-melanin deposition activity caused by downregulation of tyrosinase gene expression (Nugroho et al., 2018).

Anticancer Potential

Cycloartane triterpenoid, (23R, 24E)-23-acetoxymangiferonic acid (23R-AMA), derived from Garcinia sp., inhibited melanin production and showed promise as an anti-melanoma compound. This compound inhibited cell proliferation and migration in melanoma cells and affected β-catenin and c-Raf–MEK1–ERK signaling pathways, suggesting potential in melanoma treatment (Kaneda et al., 2018).

Anti-obesity and Hyperglycemia Effects

Dietary 23-hydroxy ursolic acid, a related compound, was found to protect against diet-induced weight gain and hyperglycemia in mice by maintaining monocyte function and reducing adipose tissue inflammation. This suggests potential applications in obesity and glucose intolerance treatment (Ahn et al., 2020).

Chemotherapy Adjuvant

23-Hydroxybetulinic acid, another related compound, was found to synergize the antitumor activities of doxorubicin in vitro and in vivo, indicating its potential as a chemotherapy adjuvant. It improved the sensitivity of tumors to doxorubicin and inhibited doxorubicin-induced up-regulation of P-gp in tumors, suggesting a role in enhancing chemotherapy efficacy (Zheng et al., 2010).

Mecanismo De Acción

Target of Action

23-Hydroxymangiferonic acid is a natural product that has been used in research related to life sciences . Preliminary research suggests that this compound has inhibitory effects on certain types of cancer cells, indicating potential applications in cancer treatment .

Mode of Action

It is known that this compound is a natural triterpenoid found in the herbs of mangifera indica .

Biochemical Pathways

A study has shown that this compound can disrupt the MAPK signaling pathway, reducing tumor occurrence, metastasis, and immune suppression in a mouse model of hepatocellular carcinoma . This suggests that this compound may exert its effects by modulating key biochemical pathways.

Pharmacokinetics

As a natural triterpenoid, it is expected to have certain pharmacokinetic properties common to this class of compounds .

Result of Action

This compound has been shown to have significant effects in reducing tumor occurrence and metastasis in hepatocellular carcinoma models . It also appears to have a role in reducing immune suppression . In addition, it has been suggested to have potential anti-cancer properties .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

23-Hydroxymangiferonic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in the glycogen synthesis pathway, influencing glycogen levels in muscle and liver . Additionally, this compound exhibits antioxidant properties, which are mediated through its interactions with various biomolecules, enhancing its potential as a therapeutic agent .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in glucose metabolism. In diabetic animal models, this compound significantly reduces fasting glucose levels and increases glycogen levels in muscle and liver . Furthermore, it exhibits anti-quorum sensing and antibiofilm activities, which can impact cellular communication and biofilm formation in bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It has been found to inhibit certain enzymes involved in glucose metabolism, thereby reducing blood glucose levels in diabetic models . Additionally, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable when stored at -20°C for up to three years in powder form and up to six months in solvent form . Long-term studies have shown that this compound maintains its efficacy in reducing blood glucose levels and enhancing glycogen synthesis over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In diabetic rats, a dosage of 200 mg/kg body weight of mango peel extract containing this compound significantly improved glucose metabolism and glycogen levels . Higher doses may lead to adverse effects, including potential toxicity, which necessitates careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as glycogen synthase, enhancing glycogen synthesis in muscle and liver . Additionally, its antioxidant properties influence metabolic flux by reducing oxidative stress and enhancing the activity of antioxidant enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in glucose metabolism and antioxidant defense . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments.

Propiedades

IUPAC Name |

(E,6R)-4-hydroxy-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,20-23,31H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,20?,21-,22+,23+,27-,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAGDSBYCIARL-VXEOXPBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.